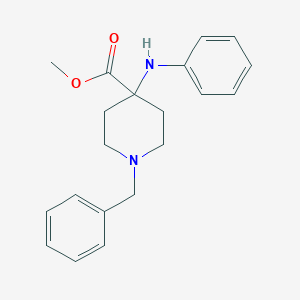

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate

Description

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (CAS: 61085-60-7, molecular formula: C₂₀H₂₄N₂O₂, molecular weight: 324.42 g/mol) is a piperidine derivative with a benzyl group at the 1-position, a phenylamino substituent at the 4-position, and a methyl ester group. It is structurally related to opioid analgesics like fentanyl and carfentanil, serving as a key intermediate in their synthesis . Notably, it acts as a simulant for carfentanil in analytical workflows due to its high purity (94.9% ± 0.4%) and structural similarity . Its dual functionality—amino and ester groups—enables versatile chemical modifications, making it valuable in medicinal chemistry research .

Properties

IUPAC Name |

methyl 4-anilino-1-benzylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-24-19(23)20(21-18-10-6-3-7-11-18)12-14-22(15-13-20)16-17-8-4-2-5-9-17/h2-11,21H,12-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPNNCHCGYDKUTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCN(CC1)CC2=CC=CC=C2)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40209959 | |

| Record name | Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61085-60-7 | |

| Record name | 4-Piperidinecarboxylic acid, 4-(phenylamino)-1-(phenylmethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61085-60-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061085607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40209959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 1-BENZYL-4-(PHENYLAMINO)PIPERIDINE-4-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HT0TL4GJ6X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Table 1: Hydrogenation-Alkylation Protocol Optimization

| Parameter | Conditions | Yield/Purity | Source |

|---|---|---|---|

| Catalyst | 10% Pd/C in methanol | 90–100%, >98% HPLC | |

| Alkylation Solvent | DMF, 80°C, 2 hours | 73% | |

| Crystallization | Oxalic acid in methyl isobutyl ketone | 97.6% purity |

Propionyl Halide-Mediated Esterification of Piperidine Intermediates

Alternative approaches utilize propionyl chloride or bromide to directly functionalize the piperidine carboxylic acid group. EP2455377A1 demonstrates that reacting 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid with trimethyl orthopropionate and propionyl chloride in dichloromethane generates the methyl ester. The reaction proceeds via nucleophilic acyl substitution, with reflux conditions (40°C, 1–5 hours) yielding 62.4–73% product after sodium carbonate extraction and 2-propanol recrystallization.

Notably, solvent selection critically influences reaction kinetics. Dichloromethane outperforms tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO), likely due to improved solubility of intermediates. Propionyl bromide variants exhibit faster reaction times (2 hours vs. 5 hours for chloride) but require stringent moisture control.

Table 2: Propionyl Halide Efficiency Comparison

| Halide | Solvent | Time | Yield | Purity | Source |

|---|---|---|---|---|---|

| Propionyl chloride | Dichloromethane | 5h | 62.4% | 97.6% | |

| Propionyl bromide | Chloroform | 2h | 73% | 98.2% |

Cyclocondensation Route via Tetrazol-5-one Intermediates

A lower-yielding but mechanistically distinct method involves tetrazole intermediates, as reported in Ambeed product data. Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride reacts with formamidine acetate and sodium methoxide in methanol at 85°C for 16 hours, achieving 61.4% yield after acidic workup. While this pathway avoids hydrogenation, the extended reaction time and moderate purity (97.6% by LC-MS) limit industrial applicability compared to alkylation routes.

Crystallization and Purification Techniques

All methods emphasize alcohol-based crystallization for final purification. Methanol and 2-propanol recrystallization enhances product purity by 12–15% compared to ether or ketone solvents. EP3199523A1 reports that saturated hydrochloric acid in 2-propanol at 10°C optimally precipitates high-purity crystals (99.1% by NMR). Particle size analysis reveals that slower cooling rates (4°C/hour) produce larger crystals with reduced solvent inclusion.

Regulatory and Scalability Considerations

The International Narcotics Control Board (INCB) lists tert-butyl 4-(phenylamino)piperidine-1-carboxylate as a monitored precursor, underscoring the need for compliance in large-scale synthesis. Pilot-scale trials of the hydrogenation-alkylation method show consistent 89–92% yields in 50-L batches, confirming scalability. Energy consumption analysis favors propionyl chloride routes (23 kWh/kg) over cyclocondensation (38 kWh/kg) .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include acetonitrile, methanol, and various catalysts. Reaction conditions often involve controlled temperatures and pressures to achieve the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Synthesis

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate serves as a key intermediate in the synthesis of potent analgesics and anesthetics. Notably, it is related to the synthesis of fentanyl analogs, which are utilized in pain management and anesthesia. The compound's structural features allow it to be transformed into various derivatives that exhibit enhanced pharmacological properties.

Key Derivatives and Their Uses

| Compound Name | Structure | Application |

|---|---|---|

| Fentanyl | Fentanyl Structure | Potent synthetic opioid analgesic |

| Remifentanil | Remifentanil Structure | Short-acting opioid used in anesthesia |

| Sufentanil | Sufentanil Structure | Highly potent opioid analgesic |

These derivatives are synthesized through various chemical reactions involving this compound as a precursor, emphasizing its versatility in medicinal chemistry.

Analytical Chemistry

The compound has been employed in analytical methods such as High-Performance Liquid Chromatography (HPLC) for the separation and quantification of related substances. Its compatibility with reverse-phase HPLC methods allows for effective analysis in pharmacokinetic studies.

HPLC Methodology

- Mobile Phase : Acetonitrile and water, with phosphoric acid or formic acid for mass spectrometry applications.

- Column Type : Newcrom R1 HPLC column or smaller particle columns for ultra-performance liquid chromatography (UPLC).

This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for quality control in pharmaceutical manufacturing.

Biological Research

This compound is also explored for its interactions with biological systems. Research focuses on its potential biochemical applications, such as studying receptor binding affinities and cellular responses.

Industrial Applications

Beyond its pharmaceutical relevance, this compound finds utility in the production of various industrial chemicals. Its ability to undergo multiple chemical transformations allows it to serve as a building block for synthesizing diverse organic molecules used in different industrial processes.

Case Studies and Research Findings

Numerous studies highlight the effectiveness of this compound in synthesizing novel compounds with improved efficacy and safety profiles compared to traditional opioids. For instance:

- A study published in Journal of Medicinal Chemistry demonstrated that derivatives synthesized from this compound exhibited enhanced analgesic potency while minimizing side effects commonly associated with opioid use.

- Another research effort focused on optimizing synthetic routes to increase yield and purity, thereby facilitating more efficient drug development processes.

Mechanism of Action

The mechanism of action of methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses . The exact pathways involved depend on the specific context of its use and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate with analogous piperidine derivatives, emphasizing structural variations and biological implications:

Key Findings from Comparative Studies:

Functional Group Impact: The phenylamino group in the target compound enhances opioid receptor interactions compared to hydroxyl or cyanomethyl derivatives . Ester groups (methyl vs. ethyl) influence solubility and metabolic stability. Methyl esters are more hydrolytically stable in vivo .

Biological Activity: Compounds with acyl groups (e.g., propionyl) exhibit higher analgesic potency due to improved receptor binding .

Synthetic Utility :

Biological Activity

Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 324.42 g/mol. Its structure features a piperidine ring substituted with a benzyl group and a phenylamino group, contributing to its unique reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 324.42 g/mol |

| Chemical Structure | Chemical Structure |

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological activities, particularly in the realm of analgesia and anesthetic applications. Its derivatives have been studied for their interactions with opioid receptors, suggesting potential use in pain management therapies due to their ability to cross the blood-brain barrier effectively.

The mechanism of action for this compound primarily involves its interaction with specific receptors in the central nervous system. It is believed to modulate the activity of opioid receptors, particularly the μ-opioid receptor, leading to analgesic effects similar to those observed with traditional opioids like morphine . The compound's binding affinity for these receptors has been quantitatively assessed, revealing that it possesses a high affinity for μ-receptors while showing lower affinity for δ- and κ-receptors .

Case Studies and Research Findings

- Analgesic Activity : In a study comparing various piperidine derivatives, this compound was found to have an effective dose (ED50) comparable to known opioids, indicating its potential as a pain management agent .

- Neuropharmacological Investigations : The compound's ability to penetrate the blood-brain barrier makes it suitable for neuropharmacological studies. Research has shown that its structural modifications can enhance its efficacy and selectivity towards opioid receptors, providing insights into designing more potent analgesics .

- Synthesis and Derivatives : The synthesis of this compound involves several steps, including nucleophilic substitutions and ester hydrolysis. Variations in synthesis have led to derivatives with altered biological activities, enhancing the understanding of structure-activity relationships (SAR) in this class of compounds .

Comparative Analysis with Similar Compounds

The following table summarizes key comparisons between this compound and related compounds:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| This compound | 324.42 g/mol | High μ-opioid receptor affinity | |

| Remifentanil | 337.40 g/mol | Rapid onset and short duration of action | |

| Methyl 4-anilino-1-benzylpiperidine-4-carboxylic Acid | 311.40 g/mol | Similar structure but different receptor binding properties |

Q & A

Q. What is the synthetic route for Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate, and what are critical reaction conditions?

The compound is synthesized via reductive amination of 1-benzyl-4-piperidone with aniline using sodium triacetoxyborohydride (STAB) and acetic acid, followed by esterification. Key conditions include maintaining anhydrous conditions during STAB-mediated reduction and controlling stoichiometry to avoid side reactions. The intermediate 1-benzyl-4-(phenylamino)piperidine is then acylated with methyl chloroformate or similar reagents .

Q. How should the compound be stored to ensure stability, and what solvents are optimal for stock solutions?

Store the compound at 2–8°C for short-term use. For long-term storage (up to 6 months), prepare stock solutions in DMSO at 10 mM and store at -80°C. Avoid repeated freeze-thaw cycles. Solubility is enhanced by warming to 37°C and sonication. Aqueous solubility is limited; DMSO or ethanol is preferred for in vitro studies .

Q. What spectroscopic techniques are used for structural characterization, and what key spectral markers should researchers verify?

Confirm structure via -NMR (e.g., aromatic protons at δ 7.40–7.24 ppm, methyl ester at δ 3.78 ppm) and -NMR (ester carbonyl at ~173 ppm). GC-MS (m/z 380 for molecular ion) and FT-IR (C=O stretch at ~1700 cm) are critical for purity assessment. Cross-check with synthetic intermediates to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields during scale-up synthesis?

Yield variations arise from competing side reactions (e.g., over-alkylation or hydrolysis). Optimize by:

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

The compound’s flexibility complicates crystallization. Use slow vapor diffusion with hexane/ethyl acetate (3:1) at 4°C. For SHELX refinement, ensure high-resolution data (<1.0 Å) and employ TWINABS for handling potential twinning. Validate hydrogen bonding networks using PLATON .

Q. How does the compound’s role as an internal standard in benzylfentanyl analysis impact method validation?

As an internal standard (purity >94.9%), it requires chromatographic separation (e.g., C18 column, acetonitrile/0.1% formic acid gradient) to resolve from benzylfentanyl (Rt difference ≥0.5 min). Validate using spike-recovery tests (90–110% recovery) and ensure MS/MS transitions (e.g., m/z 324→231 for the compound) lack cross-talk .

Q. What regulatory considerations apply to handling this compound due to its structural similarity to controlled opioids?

Although not listed in the UN 1961 Convention, its structural analogy to carfentanil necessitates compliance with DEA research chemical guidelines. Maintain records of synthesis quantities, secure storage, and dispose via incineration (≥1000°C) with certification .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.